Comprehensive Technical Guide: 1-Acetyl-4-(3-trifluoromethylbenzoyl)-piperidine (CAS 61714-98-5)
Comprehensive Technical Guide: 1-Acetyl-4-(3-trifluoromethylbenzoyl)-piperidine (CAS 61714-98-5)
Executive Summary
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorinated moieties and rigid nitrogenous heterocycles is paramount for developing central nervous system (CNS) therapeutics. 1-Acetyl-4-(3-trifluoromethylbenzoyl)-piperidine (CAS 61714-98-5) serves as a highly specialized, privileged building block[1]. By converging an N-acetylated piperidine ring with a meta-trifluoromethyl substituted benzoyl group, this compound provides a robust structural foundation for synthesizing sigma receptor ligands, antipsychotics, and targeted metabolic inhibitors[2].
This whitepaper provides an in-depth analysis of its physicochemical properties, structural rationale, and self-validating synthetic methodologies designed for drug development professionals.
Part 1: Physicochemical Profiling
Understanding the baseline quantitative data of this intermediate is critical for downstream reaction scaling and analytical validation. The N-acetyl group ensures the basic piperidine nitrogen remains non-nucleophilic during aggressive organometallic coupling steps[3].
Table 1: Quantitative & Physicochemical Data
| Property | Specification / Value |
| Chemical Name | 1-Acetyl-4-(3-trifluoromethylbenzoyl)-piperidine |
| CAS Number | 61714-98-5 |
| Molecular Formula | C₁₅H₁₆F₃NO₂ |
| Molecular Weight | 299.29 g/mol |
| Structural Class | Aroylpiperidine / Fluorinated Heterocycle |
| Deacetylated Derivative | 4-(3-Trifluoromethylbenzoyl)piperidine (CAS 64670-97-9) |
| Primary Application | Pharmaceutical intermediate for CNS-active APIs |
Part 2: Structural Rationale & Mechanistic Causality
The architectural design of 1-Acetyl-4-(3-trifluoromethylbenzoyl)-piperidine is not arbitrary; every functional group serves a distinct causal purpose in pharmacophore optimization and synthetic viability.
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The meta-Trifluoromethyl ( CF3 ) Group : The incorporation of a CF3 group drastically increases the lipophilicity (LogP) of the resulting drug candidate, enhancing blood-brain barrier (BBB) penetration. Furthermore, placing it at the meta position directly influences the torsional angle of the aroyl system. This specific geometry optimizes binding affinity within the hydrophobic pockets of monoamine and sigma-1 receptors while providing steric shielding against cytochrome P450-mediated oxidation[2].
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The Aroylpiperidine Core : Aroylpiperidines are widely recognized as[2]. The rigid piperidine ring properly vectors the benzoyl moiety, mimicking the spatial arrangement of endogenous neurotransmitters like dopamine and serotonin.
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The N-Acetyl Protecting Group : During carbon-carbon bond formation (e.g., Grignard additions), the secondary amine of a bare piperidine would rapidly quench the organometallic reagent. The N-acetyl group neutralizes this basicity, directing the regioselectivity of the synthesis and allowing for controlled, late-stage deprotection[1].
Part 3: Synthetic Methodology & Workflow
To synthesize 1-Acetyl-4-(3-trifluoromethylbenzoyl)-piperidine with high yield and purity, a Weinreb amide intermediate is strongly recommended. Direct Grignard addition to an ester or carboxylic acid often leads to over-addition, yielding unwanted tertiary alcohols. The Weinreb amide forms a stable magnesium chelate that halts the reaction at the ketone stage.
Protocol: Regioselective Synthesis via Weinreb Amide
Step 1: Weinreb Amide Formation
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Reagents : 1-Acetylpiperidine-4-carboxylic acid (1.0 eq), N,O-Dimethylhydroxylamine hydrochloride (1.2 eq), EDC·HCl (1.5 eq), HOBt (1.2 eq), DIPEA (3.0 eq), anhydrous DCM.
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Procedure : Dissolve the carboxylic acid in anhydrous DCM at 0°C. Add EDC·HCl and HOBt, stirring for 15 minutes to activate the acid. Add N,O-Dimethylhydroxylamine and DIPEA.
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Causality & Validation : HOBt suppresses the formation of inactive N-acylureas. Self-Validation: Monitor via LC-MS; the reaction is complete when the starting material mass ( M+H ) is entirely replaced by the Weinreb amide mass. Wash with 1M HCl and brine to yield the pure intermediate.
Step 2: Grignard Addition
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Reagents : 1-Acetyl-N-methoxy-N-methylpiperidine-4-carboxamide (1.0 eq), 3-(Trifluoromethyl)phenylmagnesium bromide (1.5 eq, 1M in THF), anhydrous THF.
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Procedure : Cool the Weinreb amide solution in THF to 0°C under an inert argon atmosphere. Dropwise, add the Grignard reagent over 30 minutes to maintain internal temperature < 5°C.
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Causality & Validation : The low temperature stabilizes the 5-membered cyclic magnesium chelate. Self-Validation: Perform a mini-workup of a 0.1 mL aliquot in saturated NH4Cl and check via TLC (UV 254 nm). The disappearance of the Weinreb amide confirms complete conversion.
Step 3: Quench and Isolation
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Procedure : Quench the reaction strictly at 0°C by pouring it into vigorously stirred saturated aqueous NH4Cl . Extract with EtOAc, dry over Na2SO4 , and concentrate.
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Causality : Saturated NH4Cl provides a mild, buffered proton source that collapses the stable chelate into the target ketone without hydrolyzing the N-acetyl group.
Fig 1: Step-by-step synthesis of CAS 61714-98-5 via Weinreb amide intermediate.
Part 4: Downstream Applications in Drug Discovery
Once 1-Acetyl-4-(3-trifluoromethylbenzoyl)-piperidine is synthesized, it acts as a dormant scaffold. To utilize it in active pharmaceutical ingredient (API) synthesis, the acetyl group must be removed to expose the secondary amine[4].
Protocol: Deacetylation and Diversification
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Deacetylation : Reflux the compound in 6M HCl for 12 hours. The robust nature of the ketone and the CF3 group allows them to withstand harsh acidic hydrolysis. Neutralization with NaOH yields 4-(3-Trifluoromethylbenzoyl)piperidine (CAS 64670-97-9) [4],[5].
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N-Alkylation : The free amine is subsequently reacted with electrophiles (e.g., chloroethyl-benzisoxazole or alkyl halides) in the presence of a base ( K2CO3 ) and a catalyst (KI) to generate diverse libraries of CNS drug candidates[2].
Fig 2: Downstream deacetylation and functionalization for CNS drug discovery.
References
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Title : 4-(3-Trifluoromethylbenzoyl)piperidine Hydrochloride | CAS 64670-97-9 Source : Pharmaffiliates URL :[Link]
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Title : In Pursuit of Fluorinated Sigma Receptor Ligand Candidates Source : Australian Journal of Chemistry (ConnectSci) URL :[Link]
Sources
- 1. 1-ACETYL-4-(3-TRIFLUOROMETHYLBENZOYL)-PIPERIDINE | 61714-98-5 [m.chemicalbook.com]
- 2. connectsci.au [connectsci.au]
- 3. scbt.com [scbt.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. 4-(3-Trifluoromethylbenzoyl)piperidine Hydrochloride, TRC 50 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.no]
